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Compound of Interest

Compound Name: 2-Chloroacetophenone

Cat. No.: B165298

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2-
Chloroacetophenone (a-chloroacetophenone), a key intermediate in organic synthesis and a
compound of interest in various chemical studies. This document compiles and presents
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a
structured format, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from *H NMR, 3C NMR, IR, and
Mass Spectrometry analyses of 2-Chloroacetophenone.

Table 1: *H NMR Spectroscopic Data for 2-
Chloroacetophenone

Chemical Shift (5)

Multiplicity Integration Assignment
ppm
~7.95 Multiplet 2H Ar-H (ortho)
~7.65 Multiplet 1H Ar-H (para)
~7.50 Multiplet 2H Ar-H (meta)
~4.75 Singlet 2H -CHzClI
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Solvent: CDCls. Instrument: Varian A-60 (60 MHz) or equivalent.

Table 2: *C NMR Spectroscopic Data for 2-

Chloroacetophenone

Chemical Shift (6) ppm

Assignment

~191.0 C=0 (Ketone)
~134.5 Ar-C (para)
~133.8 Ar-C (ipso)
~129.0 Ar-C (meta)
~128.8 Ar-C (ortho)
~45.5 -CH:CI

Solvent: Chloroform-d (CDCIs). Instrument: Varian HA-100/Digilab FT-NMR-3 or equivalent.

Table 3: Key IR Absorption Bands for 2-

Chloroacetophenone
Wavenumber (cm—2) Intensity Assignment
~3060 Medium Aromatic C-H stretch
~1690 Strong C=0 (Ketone) stretch
~1595, ~1450 Medium-Strong Aromatic C=C stretch
~1270 Strong C-C(=0)-C stretch
~760, ~690 Strong C-H out-of-plane bend
~720 Strong C-Cl stretch

Sample Preparation: Neat (liquid film) or as a solution in a suitable solvent (e.g., CCla).
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Table 4: Mass Spectrometry Data (Electron lonization -

El) for 2-Chloroacetophenone

m/z Relative Intensity (%) Assignment
154 ~20 [M]* (Molecular ion, 35Cl)
156 ~6 [M+2]* (Isotope peak, 37Cl)
[CeHsCO]* (Benzoyl cation) -
105 100
Base Peak
77 ~30 [CeHs]* (Phenyl cation)
51 ~15 [CaH3]*

The molecular weight of 2-Chloroacetophenone is 154.59 g/mol .[1]

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic
data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:

o Sample Preparation: A small amount of 2-Chloroacetophenone is dissolved in a deuterated
solvent, typically chloroform-d (CDCIs), in a standard 5 mm NMR tube.[2] Tetramethylsilane
(TMS) is often added as an internal standard for chemical shift referencing (& = 0.00 ppm).[3]

e Instrumentation: The sample is placed in a high-field NMR spectrometer (e.g., Bruker,
Varian) operating at a specific frequency for protons (e.g., 300, 400, or 500 MHz).

* 'H NMR Acquisition: The proton NMR spectrum is acquired by irradiating the sample with a
short radiofrequency pulse and recording the resulting free induction decay (FID). The FID is
then Fourier transformed to produce the frequency-domain spectrum. Key parameters
include the number of scans, relaxation delay, and pulse width.
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e 13C NMR Acquisition: The carbon-13 NMR spectrum is typically acquired using a proton-
decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon
atom. A larger number of scans is usually required due to the low natural abundance of 13C.

o Data Processing: The raw data is processed by applying Fourier transformation, phase
correction, and baseline correction. The chemical shifts (8) are reported in parts per million
(ppm) relative to the internal standard. Integration of the *H NMR signals provides the
relative ratio of protons.

Infrared (IR) Spectroscopy

Obijective: To identify the functional groups present in the molecule.[4]
Methodology:

o Sample Preparation: For a liquid sample like 2-Chloroacetophenone, a thin film can be
prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
Alternatively, a dilute solution in a solvent with minimal IR absorption in the regions of
interest (e.g., carbon tetrachloride, CCls) can be prepared and placed in a liquid sample cell.
[4] For solid samples, a KBr pellet or a Nujol mull can be prepared.

 Instrumentation: The sample is placed in the sample compartment of a Fourier Transform
Infrared (FT-IR) spectrometer.

o Data Acquisition: A beam of infrared radiation is passed through the sample. The instrument
measures the frequencies at which the sample absorbs the radiation. An interferogram is
generated, which is then Fourier transformed to produce the IR spectrum. A background
spectrum (of the salt plates or solvent) is typically recorded and subtracted from the sample
spectrum.

» Data Analysis: The spectrum is plotted as transmittance or absorbance versus wavenumber
(cm~1). The characteristic absorption bands are identified and assigned to specific functional
groups and bond vibrations.[5]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.[6]
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Methodology:

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
often via a direct insertion probe or after separation by gas chromatography (GC-MS).[7]

lonization: The sample molecules are ionized. A common method is Electron lonization (El),
where high-energy electrons bombard the molecules, causing them to lose an electron and
form a positively charged molecular ion ([M]*).[7] This high-energy process often leads to
fragmentation of the molecular ion.

Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a
mass analyzer (e.g., a quadrupole or a magnetic sector). The analyzer separates the ions
based on their mass-to-charge ratio (m/z).[8]

Detection: The separated ions are detected, and their abundance is recorded.

Data Presentation: The data is presented as a mass spectrum, which is a plot of the relative
abundance of ions versus their m/z ratio. The peak with the highest abundance is called the
base peak and is assigned a relative intensity of 100%.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like 2-Chloroacetophenone.
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Caption: Workflow for Spectroscopic Analysis of 2-Chloroacetophenone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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